molecular formula C7H5ClIN3 B13928358 7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine

7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine

Cat. No.: B13928358
M. Wt: 293.49 g/mol
InChI Key: UXTBRADRJHRNQS-UHFFFAOYSA-N
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Description

7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 5th positions, respectively, and a methyl group at the 3rd position. The imidazo[4,5-B]pyridine scaffold is known for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine typically involves the functionalization of the imidazo[4,5-B]pyridine core. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the reaction can be carried out in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and tetrabutylammonium bromide (t-BAB) as a phase-transfer catalyst at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxides of the compound .

Mechanism of Action

The mechanism of action of 7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile scaffold in medicinal chemistry and material science .

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

7-chloro-5-iodo-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5ClIN3/c1-12-3-10-6-4(8)2-5(9)11-7(6)12/h2-3H,1H3

InChI Key

UXTBRADRJHRNQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(C=C2Cl)I

Origin of Product

United States

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